molecular formula C4H2Cl2N2O B1294562 3,6-Dichloropyridazin-4-ol CAS No. 2779-81-9

3,6-Dichloropyridazin-4-ol

Cat. No. B1294562
CAS RN: 2779-81-9
M. Wt: 164.97 g/mol
InChI Key: UZRZWRDICWBWBA-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazin-4-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two adjacent nitrogen atoms and four carbon atoms. Pyridazines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of pyridazine derivatives often involves the reaction of various nucleophiles with substituted pyridazines. For instance, 3-chloro-6-(2-pyrrolyl)pyridazine was produced by reacting 3,6-dichloropyridazine with pyrrolylmagnesium bromide, demonstrating the reactivity of the dichloropyridazine towards nucleophiles . Another example includes the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, which was achieved by a multi-step reaction starting with 2-(4-chloro-3-methylphenoxy)acetic acid and involving intermediates such as 3-chloro-6-hydrazinylpyridazine . Additionally, microwave-assisted synthesis has been employed to accelerate the cycloaddition reactions for the preparation of substituted pyridazines, highlighting the advancements in synthetic methodologies .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-amino-6-chloro-4-nitro-2-(β-D-ribofuranosyl)-2H-pyridazin-3-one was determined to confirm its formula and examine its conformation and absolute configuration . Density Functional Theory (DFT) calculations have also been used to study the molecular geometry and vibrational frequencies, providing insights into the harmony between theoretical and experimental values .

Chemical Reactions Analysis

Pyridazine derivatives exhibit reactivity towards various nucleophiles and can undergo different chemical reactions. For instance, methyl (3,6-dichloropyridazin-4-yl)acetate was found to react with hydrazine, displacing only the chlorine atom at position 6, and with diluted hydrochloric acid, displacing both chlorine atoms . The reactivity can be influenced by the substitution pattern on the pyridazine ring, as seen in the synthesis of various compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as thermal stability, have been investigated using techniques like TGA/DTA thermal analysis. For example, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one was found to be thermostable up to its melting point . The electronic properties, such as HOMO-LUMO energy gap and global reactivity descriptors, have been determined through DFT calculations, providing information on the compound's reactivity and stability .

Scientific Research Applications

Synthesis and Functionalization

  • A Novel Approach to Functionalized Pyridazinone Arrays : 3,6-Dichloropyridazin-4-ol serves as a precursor in the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones, useful for regioselective C-O, C-S, and C-C bond-forming reactions (Helm, Plant, & Harrity, 2006).

Chemical Transformation

  • Mono- and Bis-functionalization Using (tmp)2Zn.2MgCl2.2LiCl : The compound undergoes smooth metallation and reacts with various electrophiles, showing versatility in chemical transformation (Wunderlich & Knochel, 2008).

Synthesis of Substituted Diamines

  • Synthesis of 4-Aryl and Alkyl Substituted, N6-Alkylated Pyridazine-3,6-diamines : Utilized in the synthesis of substituted pyridazine-3,6-diamines, a challenging target in medicinal chemistry (Wlochal & Bailey, 2015).

Solid-phase Syntheses

  • Solid-phase Syntheses of 6-Arylpyridazin-3(2H)-ones : Useful for immobilizing the 3-chloropyridazine moiety on a Wang resin, enabling subsequent chemical reactions (Salives et al., 2005).

Creation of Pyrrolo[2,3-c]pyridazin-6-ones

  • New Short Access to Pyrrolo[2,3-c]pyridazin-6-ones via β-Spirolactams : Demonstrates the formation of β-spirolactams leading to pyrrolo[2,3-c]pyridazin-6-ones, indicating its utility in creating complex chemical structures (Stoll et al., 2015).

Structural Analysis

  • Crystal Structure and DFT Calculations : The compound's crystal structure and DFT calculations provide insights into its molecular geometry and vibrational frequencies, crucial for understanding its physical and chemical properties (Silva-Júnior et al., 2016).

Radical Mediated C-H Functionalization

  • Radical Mediated C-H Functionalization : This process allows for the efficient creation of alkoxy pyridazines and tetrahydropyridopyridazines, demonstrating the compound's reactivity under radical conditions (Neubert et al., 2015).

Safety and Hazards

The safety information for 3,6-Dichloropyridazin-4-ol indicates that it is a hazardous substance. The hazard statements include H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3,6-dichloro-1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-1-2(9)4(6)8-7-3/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRZWRDICWBWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182114
Record name 3,6-Dichloropyridazin-4-ol
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Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2779-81-9
Record name 3,6-Dichloro-4-pyridazinol
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Record name 3,6-Dichloropyridazin-4-ol
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Record name 3,6-Dichloropyridazin-4-ol
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Record name 3,6-dichloropyridazin-4-ol
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